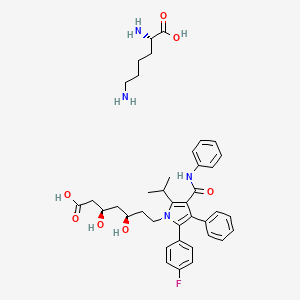

Atorvastatin lysine

Description

Contextualization of HMG-CoA Reductase Inhibitors in Metabolic Regulation Research

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins, are a class of drugs that play a critical role in metabolic regulation. medscape.com They function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.govresearchgate.netumw.edu.pl This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on liver cells. researchgate.netwikipedia.org The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering total cholesterol, LDL cholesterol, and triglyceride concentrations, while increasing high-density lipoprotein (HDL) cholesterol levels. umw.edu.plnih.govdrugbank.com

Beyond their well-established lipid-lowering effects, research has unveiled a range of "pleiotropic" effects of statins that are independent of their impact on cholesterol. drugbank.comgoogle.com These effects include improvements in endothelial function, stabilization of atherosclerotic plaques, and anti-inflammatory, antioxidant, and immunomodulatory properties. nih.govnih.govdrugbank.com These multifaceted actions have broadened the scope of statin research, with investigations into their potential applications in conditions such as bone regeneration, cancer, and neurodegenerative diseases. nih.govgoogle.commdpi.comjst.go.jp The diverse biological activities of statins underscore their significance as tools in metabolic regulation research, extending beyond cardiovascular disease to a variety of cellular processes. google.comnih.gov

Rationale for Pharmaceutical Salt Form Development in Drug Optimization

The development of pharmaceutical salt forms is a critical and widely employed strategy in drug development to optimize the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API). pharmtech.comacs.orgresearchgate.net An estimated 50% of all drug molecules are administered as salts, highlighting the importance of this approach. pharmtech.comnih.gov The primary motivation for creating a salt is often to improve a drug's aqueous solubility and dissolution rate, which can, in turn, enhance its bioavailability. researchgate.netdroracle.ainumberanalytics.com This is particularly crucial for drugs classified as poorly soluble. umw.edu.pl

Beyond solubility, salt formation can significantly influence a range of other essential properties:

Stability: Salt forms can exhibit greater chemical and physical stability compared to the free acid or base form of the drug. pharmtech.comcriver.com

Hygroscopicity: The tendency of a substance to absorb moisture from the air can be modified through salt selection. researchgate.netcriver.com

Crystallinity and Melting Point: Salt formation can lead to crystalline solids with higher melting points, which can be advantageous for manufacturing processes like milling and tablet formulation. pharmtech.comacs.org

Manufacturability: Improved solid-state properties can simplify handling, processing, and formulation of the final drug product. acs.orgcriver.com

Intellectual Property: Novel salt forms are often patentable, providing an opportunity to strengthen a drug's intellectual property position. criver.com

The selection of an appropriate counterion is a meticulous process, involving the screening of various candidates to identify the salt form that provides the optimal balance of desired characteristics for a specific drug and its intended route of administration. acs.orgnih.gov

Atorvastatin (B1662188) Lysine (B10760008) as a Strategy for Material Science and Biopharmaceutical Enhancement

Atorvastatin, in its free acid form, presents challenges due to its low aqueous solubility and bioavailability. umw.edu.plplos.org The development of Atorvastatin Lysine is a deliberate strategy to overcome these limitations through the principles of material science and biopharmaceutical enhancement. By forming a salt with the amino acid L-lysine, the resulting compound exhibits modified physicochemical properties. fda.gov

From a material science perspective, the formation of the lysine salt can alter the crystal lattice structure of the drug, potentially leading to a more amorphous form. umw.edu.pl Amorphous forms generally possess higher apparent solubility and faster dissolution rates compared to their crystalline counterparts. umw.edu.pl This enhancement in dissolution is a key factor in improving the oral bioavailability of poorly soluble drugs like atorvastatin. umw.edu.pl Research has shown that the amorphous form of atorvastatin can lead to a significant increase in oral bioavailability. umw.edu.pl

From a biopharmaceutical standpoint, the enhanced solubility and dissolution of this compound can lead to more rapid and consistent absorption from the gastrointestinal tract. nih.gov This can potentially translate to improved therapeutic efficacy. The use of lysine as a counterion has also become increasingly popular for injectable formulations, suggesting its favorable biological properties. nih.gov The strategic selection of the lysine salt of atorvastatin is a clear example of how pharmaceutical science can be applied to refine the properties of an established drug, aiming for improved performance and manufacturability.

Overview of Current Research Trajectories for Statin Derivatives

Current research on statin derivatives is expanding significantly beyond their primary role as cholesterol-lowering agents. nih.govgoogle.com Scientists are actively exploring the pleiotropic effects of these compounds, leading to a number of promising new research avenues. google.comnih.govresearchgate.net

One major area of investigation is the development of novel statin derivatives with enhanced or targeted therapeutic properties. This includes the synthesis of new analogs and the creation of hybrid molecules. google.comresearchgate.net For instance, research into nitric oxide (NO)-releasing statin derivatives has shown that these compounds can have potentiated anti-inflammatory and antiproliferative effects compared to the parent statin. nih.gov

Another significant research trajectory focuses on repurposing statins for new therapeutic applications. google.complos.org There is growing interest in their potential use in:

Oncology: Studies are exploring the anti-cancer effects of statins, with some research suggesting they can induce cancer cell death and inhibit tumor growth. jst.go.jpplos.orgdovepress.com

Bone Regeneration: Certain statins, particularly lipophilic ones like atorvastatin, have been shown to promote bone formation and may have applications in treating osteoporosis and healing fractures. nih.govmdpi.com

Neurodegenerative Diseases: The potential neuroprotective effects of statins are being investigated for conditions like Alzheimer's disease. google.com

Infectious and Inflammatory Diseases: The anti-inflammatory and immunomodulatory properties of statins are being explored for their potential benefits in treating conditions like sepsis and even certain viral infections. nih.govgoogle.com Furthermore, some natural statin derivatives have been identified as potential inhibitors of intestinal fluid loss in diseases like cholera. plos.org

Researchers are also focusing on understanding the metabolic impact of statins beyond cholesterol synthesis, including their effects on fatty acid metabolism and glucose homeostasis. wikipedia.orgnih.gov The development of new statin derivatives and the exploration of their diverse biological activities continue to be a vibrant and promising field of pharmaceutical research. google.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

609843-23-4 |

|---|---|

Molecular Formula |

C39H49FN4O7 |

Molecular Weight |

704.8 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

InChI |

InChI=1S/C33H35FN2O5.C6H14N2O2/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;7-4-2-1-3-5(8)6(9)10/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);5H,1-4,7-8H2,(H,9,10)/t26-,27-;5-/m10/s1 |

InChI Key |

OGVHFUBTPHZMJC-KLMFVFGRSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Molecular and Biochemical Mechanism of Action Research

Enzymatic Inhibition Kinetics of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase (HMGR) by Atorvastatin (B1662188)

Atorvastatin is classified as a Type II statin, distinguished by its complex chemical structure featuring a large hydrophobic core, multiple aromatic rings, and a dihydroxyheptanoic acid moiety. ijrpr.commdpi.com This latter component mimics the natural substrate of HMG-CoA reductase, HMG-CoA, enabling the drug to bind effectively within the enzyme's active site. ijrpr.com Thermodynamic studies have revealed that atorvastatin possesses a high binding affinity for HMG-CoA reductase, with inhibition constant (Ki) values in the low nanomolar range. ijrpr.comnih.gov This strong binding is driven by a combination of enthalpic contributions from hydrogen bonding, electrostatic interactions, and significant hydrophobic interactions. ijrpr.com

Structural Biology and Active Site Conformational Dynamics

The binding of atorvastatin to HMG-CoA reductase induces conformational changes in the enzyme. nih.gov Statins, including atorvastatin, bind to the L-domain of the HMG-CoA reductase protein. nih.gov The HMG-CoA-like portion of the statin molecule occupies the cis-loop of the enzyme, while its hydrophobic ring structures also reside within the L-domain, sterically hindering the binding of the natural substrate, HMG-CoA. mdpi.comnih.gov The flexibility of the enzyme, particularly the rearrangement of carboxy-terminal residues, allows the bulky hydrophobic groups of atorvastatin to fit between helices in the L-domain. virginia.edu

Identification and Role of Specific Amino Acid Residues in HMGR Binding and Catalysis

The interaction between atorvastatin and HMG-CoA reductase involves a network of specific amino acid residues within the active site. The dihydroxyheptanoic acid moiety of atorvastatin, which mimics the HMG part of the substrate, forms several polar interactions with residues in the cis-loop of the enzyme. nih.gov The C5-hydroxyl group of atorvastatin effectively replaces the thioester oxygen of HMG-CoA in the active site. nih.gov

Key interactions for Type II statins like atorvastatin include the interaction between their fluorophenyl group and the amino acid residue Arginine-590 (Arg-590). helsinki.fivirginia.edu Additionally, atorvastatin forms a hydrogen bond between one of its carbonyl oxygens and Serine-565 (Ser-565). helsinki.fivirginia.edu These specific interactions contribute to the high binding affinity and inhibitory potency of atorvastatin.

Lysine (B10760008) residues play a critical role in the catalytic mechanism of HMG-CoA reductase. acs.orgasm.org While there are two distinct classes of HMG-CoA reductases, both feature a critical lysine residue in the active site. acs.orgasm.org In the Class II enzyme from Pseudomonas mevalonii, Lysine-267 is positioned to polarize the carbonyl group of HMG-CoA, facilitating hydride transfer from NADH. acs.org Mutagenesis studies have confirmed the essential role of this lysine residue in catalysis. acs.orgacs.org

In human HMG-CoA reductase, which is a Class I enzyme, sequence alignments suggest that Lysine-734 is the cognate of the critical lysine residue found in the Class II enzyme. acs.org This lysine is part of a catalytic network that includes other conserved residues such as glutamate (B1630785) and aspartate, which are crucial for the enzymatic reaction. asm.orgnih.gov The precise positioning of a positive charge, provided by the lysine residue, within the active site is essential for the enzyme's function. acs.org

Preclinical Elucidation of Pleiotropic Cellular and Molecular Effects of Atorvastatin

In Vitro Studies of Anti-Inflammatory and Anti-Atherosclerotic Pathway Modulation

In vitro studies have demonstrated the anti-inflammatory and anti-atherosclerotic properties of atorvastatin. frontiersin.orgnih.govnih.gov Atherosclerosis is recognized as a chronic inflammatory disease. frontiersin.orgnih.gov Atorvastatin has been shown to modulate several inflammatory pathways. For instance, it can inhibit the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.govnih.gov

One mechanism for its anti-inflammatory effect involves the modulation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of inflammatory cytokines. frontiersin.orgnih.gov Atorvastatin has been shown to inhibit the activation of the NLRP3 inflammasome in macrophages. frontiersin.orgnih.gov Furthermore, atorvastatin can suppress the expression of the receptor for advanced glycation end products (RAGE), which is implicated in inflammatory signaling in diabetes-related atherosclerosis. nih.gov In vascular smooth muscle cells, atorvastatin has been found to inhibit the transforming growth factor-β (TGF-β) stimulated expression of genes involved in proteoglycan synthesis, a process linked to atherosclerosis, by modulating the ROS-ERK1/2-Smad2L signaling pathway. celljournal.orgresearchgate.net

Evaluation of Cellular Model Responses (e.g., Foam Cell Formation Inhibition)

The formation of foam cells, which are lipid-laden macrophages, is a hallmark of early atherosclerosis. nih.govproquest.comresearchgate.net In vitro models have been instrumental in demonstrating the inhibitory effect of atorvastatin on foam cell formation. nih.govproquest.comresearchgate.net Studies have shown that atorvastatin can reduce the accumulation of lipids within macrophages in a dose-dependent manner. nih.govproquest.comrsc.org

Interactive Data Table of Atorvastatin's Effects on HMG-CoA Reductase and Cellular Pathways

| Parameter | Effect of Atorvastatin | Cell/System Type | Key Findings | References |

| HMG-CoA Reductase Inhibition | Competitive Inhibition | Recombinant Human Enzyme | High binding affinity with low nanomolar Ki values. | ijrpr.comacs.orgnih.gov |

| NLRP3 Inflammasome | Inhibition of Activation | RAW264.7 Macrophages | Reduced secretion of IL-1β and other inflammatory cytokines. | frontiersin.orgnih.gov |

| Foam Cell Formation | Inhibition | Co-culture of Endothelial Cells, Smooth Muscle Cells, and Monocytes | Dose-dependent reduction in lipid accumulation. | nih.govproquest.comresearchgate.net |

| RAGE Expression | Down-regulation | Human Umbilical Vein Endothelial Cells (HUVECs) | Suppression of AGE/RAGE pathway. | nih.gov |

| TGF-β Signaling | Inhibition | Vascular Smooth Muscle Cells (VSMCs) | Modulation of ROS-ERK1/2-Smad2L pathway. | celljournal.orgresearchgate.net |

| Intracellular ROS | Reduction | Rat Aortic VSMCs | Decreased production of reactive oxygen species. | ahajournals.org |

Transporter-Mediated Cellular Uptake Mechanisms (e.g., OATP1B1, P-glycoprotein)

The cellular uptake of atorvastatin is significantly influenced by transporter proteins, which facilitate its entry into and exit from cells, particularly hepatocytes. Key transporters involved in this process include the organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp). pharmgkb.orguio.no

Atorvastatin is a substrate for the hepatic uptake transporter OATP1B1. pharmgkb.orguio.no This transporter is predominantly expressed on the basolateral membrane of hepatocytes and plays a crucial role in the hepatic uptake of numerous drugs, including various statins. nih.govoup.com The active transport of atorvastatin into liver cells via OATP1B1 is a critical step for its therapeutic action, as its primary site of action, HMG-CoA reductase, is located within these cells. uio.no Studies using human embryonic kidney (HEK293) cells overexpressing OATP1B1 have demonstrated that the uptake of atorvastatin is significantly higher compared to control cells lacking the transporter. oup.comresearchgate.net The affinity of atorvastatin for OATP1B1 is relatively high, with reported Michaelis-Menten constant (Km) values of approximately 2.6 μM, 1.9 μM, and 1.1 μM for OATP1B1, OATP1B3, and OATP2B1, respectively. helsinki.fi Another study reported a Km value of 10.67 μM for atorvastatin acid with OATP1B1. researchgate.net

In addition to uptake transporters, atorvastatin's disposition is also mediated by efflux transporters like P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. pharmgkb.orgcapes.gov.br P-gp is located in various tissues, including the gastrointestinal tract, liver, kidneys, and the brain, where it actively pumps substrates out of cells. capes.gov.brnih.gov In vitro studies have shown that atorvastatin is both a substrate and an inhibitor of P-gp. capes.gov.brnih.gov This interaction can affect the absorption of atorvastatin in the intestine and its excretion into bile. uio.no The interplay between uptake by OATP1B1 and efflux by P-gp is a key determinant of the intracellular concentration of atorvastatin and can be a source of drug-drug interactions. medscape.comnih.gov For instance, co-administration of atorvastatin with drugs that inhibit both P-gp and the metabolic enzyme CYP3A4 can significantly alter its pharmacokinetic profile. nih.gov

Table 1: Kinetic Parameters of Atorvastatin with OATP Transporters

Enzyme Kinetic Studies Beyond HMGR Interactions

While the primary mechanism of action of atorvastatin is the competitive inhibition of HMG-CoA reductase (HMGR), its metabolic fate and potential for other enzymatic interactions are also subjects of detailed kinetic studies. capes.gov.brresearchgate.netnih.gov The metabolism of atorvastatin is primarily carried out by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform responsible for its oxidation. capes.gov.brnih.gov

Kinetic studies have revealed that CYP3A4 metabolizes atorvastatin to two primary active metabolites: para-hydroxyatorvastatin and ortho-hydroxyatorvastatin. capes.gov.brresearchgate.net Research using human liver microsomes and recombinant CYP3A enzymes has shown that the formation of these metabolites follows a substrate inhibition pattern. capes.gov.brnih.gov The intrinsic clearance (CLint) rates for the formation of para- and ortho-hydroxyatorvastatin by CYP3A4 are significantly higher than those by CYP3A5, indicating that CYP3A4 is the principal enzyme in atorvastatin's metabolism. capes.gov.brresearchgate.net Specifically, the intrinsic clearance rates for the formation of para- and ortho-hydroxyatorvastatin by CYP3A4 were found to be 2.4-fold and 5.0-fold higher, respectively, than those of CYP3A5. capes.gov.brnih.gov

The lactone form of atorvastatin is also a substrate for CYP3A4, with Km values of 3.9 μM and 1.4 μM for the formation of the ortho- and para-hydroxylated metabolites, respectively. The corresponding Vmax values are 4235 and 14312 pmol/min/mg. mdpi.com Beyond the well-established interaction with HMGR, some studies have explored other potential enzymatic targets. For example, research has suggested that statins, due to their carboxylic acid moiety, may act as inhibitors of histone deacetylases (HDACs). aacrjournals.org Computational modeling and subsequent enzymatic assays indicated that lovastatin (B1675250) could competitively inhibit HDAC2 with a Ki value of 31.6 μmol/L. aacrjournals.org This suggests a novel mechanism of action for statins that extends beyond their role in cholesterol synthesis. aacrjournals.org

Table 2: Enzyme Kinetic Parameters for Atorvastatin Metabolism

Table 3: List of Compound Names

Advanced Synthetic Methodologies and Chemical Derivatization of Atorvastatin Lysine

Chemoenzymatic and Biocatalytic Routes for Atorvastatin (B1662188) Side Chain Synthesis

The chiral β,δ-dihydroxyheptanoic acid side chain is the pharmacophore of atorvastatin and its synthesis presents a significant chemical challenge. substack.com Biocatalytic and chemoenzymatic methods have emerged as powerful strategies to overcome the limitations of purely chemical routes, offering high stereoselectivity under mild reaction conditions. google.comrsc.org

A variety of enzymes are employed in these synthetic routes, including alcohol dehydrogenases, nitrilases, lipases, and aldolases. google.com Among the most promising approaches is the use of 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA, EC 4.1.2.4). google.comrsc.org DERA can catalyze a sequential double aldol (B89426) addition, creating the two required stereocenters of the side chain in a single, highly stereoselective step. Current time information in Bangalore, IN.units.it This process typically involves the reaction of acetaldehyde (B116499) with a protected amino aldehyde. Current time information in Bangalore, IN.

Multi-enzyme cascade reactions have also been developed to produce key atorvastatin intermediates. rsc.orgnih.gov One such process involves a ketoreductase (KRED) for the stereoselective reduction of a ketone, coupled with a glucose dehydrogenase (GDH) for cofactor regeneration. nih.gov This is followed by a step catalyzed by a halohydrin dehalogenase (HHDH), which replaces a chloro group with a cyano group to form a crucial hydroxynitrile intermediate. nih.gov Protein engineering and directed evolution have been instrumental in improving the efficiency, stability, and substrate tolerance of these enzymes for large-scale industrial application. nih.govnih.gov For instance, a diketoreductase has been engineered for the stereoselective double reduction of a β,δ-diketo ester, providing an efficient pathway to the statin side chain. biomolther.org

Table 1: Key Enzymes in Atorvastatin Side Chain Synthesis

| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Reference |

|---|---|---|---|

| Aldolase | 2-deoxyribose-5-phosphate aldolase (DERA) | Catalyzes sequential aldol additions to form the chiral dihydroxy side chain. | Current time information in Bangalore, IN. |

| Oxidoreductase | Ketoreductase (KRED) | Stereoselective reduction of a keto group to a hydroxyl group. | nih.govnih.gov |

| Oxidoreductase | Alcohol Dehydrogenase (ADH) | Synthesis of chiral alcohol intermediates like (S)-4-chloro-3-hydroxybutanoate. | google.comacs.org |

| Hydrolase | Halohydrin Dehalogenase (HHDH) | Catalyzes the replacement of a halogen with a cyano group. | nih.gov |

| Hydrolase | Lipase (B570770) | Kinetic resolution of racemic intermediates or selective hydrolysis. | google.com |

| Hydrolase | Nitrilase | Desymmetrization of dinitriles to produce chiral cyano-carboxylic acids. | researchgate.net |

Various materials have been explored as supports for immobilizing enzymes used in atorvastatin synthesis. Mesoporous silica (B1680970) foams (MCF) have been successfully used for the covalent immobilization of DERA. acs.org Studies have shown that using succinic anhydride (B1165640) as an activating agent on MCF can lead to enzyme hyperactivation (approximately 140% activity increase) and nearly double the stability compared to the free enzyme. acs.org The pore size of the MCF carrier was also found to be a critical factor influencing the stability of the immobilized DERA. acs.org

Magnetic nanoparticles (MNPs) represent another advanced support material. novapublishers.com DERA immobilized on MNPs has demonstrated superior hyperactivation and stability in reuse experiments compared to MCF-based supports. novapublishers.com The use of MNP-immobilized DERA in a fluidized bed millireactor for continuous flow synthesis of a statin precursor resulted in a high conversion rate of 97.78% and a yield of 95.85%, outperforming batch and fixed-bed reactor systems. novapublishers.com Other immobilization techniques include using supports like amberlite resins, which can also adsorb the product, thereby preventing product inhibition and allowing for higher substrate loading. google.com

Table 2: Comparison of Immobilization Supports for DERA Enzyme

| Support Material | Reactor Type | Key Findings | Reference |

|---|---|---|---|

| Mesoporous Silica Foam (MCF) | Fixed Bed Millireactor / Batch | Enzyme hyperactivation (~140%); doubled stability vs. free enzyme. | acs.orgnovapublishers.com |

| Magnetic Nanoparticles (MNPs) | Fluidized Bed Millireactor / Batch | Higher hyperactivation vs. MCF; superior stability and reusability. Achieved 95.85% yield in a flow system. | novapublishers.com |

| Amberlite XAD-7 | Batch | Effective for lipase immobilization; support adsorbs product, preventing inhibition. | researchgate.net |

Exploration of Novel Synthetic Pathways for Atorvastatin Lysine (B10760008)

While atorvastatin is commonly formulated as a calcium salt, research into alternative salt forms, such as amino acid salts, aims to leverage the additional functionalities of the counter-ion. Atorvastatin lysine is an amino acid salt formed between atorvastatin acid and the basic amino acid L-lysine. google.comncats.io

A general method for the preparation of atorvastatin amino acid salts has been described. google.com This novel synthetic pathway involves a straightforward salt formation reaction:

Atorvastatin acid is dissolved in a suitable solvent, such as a C1-C6 alcohol, water, or a halogenated hydrocarbon, to form a solution. google.com

The basic amino acid, in this case, lysine, is dissolved in a C1-C6 alcohol or water to form a second solution. google.com

The amino acid solution is then added to the atorvastatin acid solution. The resulting mixed solution clarifies, followed by the precipitation of the atorvastatin amino acid salt crystal. google.com

This method provides a direct route to this compound, potentially offering modified physicochemical properties compared to the calcium salt. The synthesis starts from atorvastatin acid, which can be prepared from atorvastatin tert-butyl ester. google.com The formation of the salt involves ionic bonding and van der Waals forces between the atorvastatin anion and the protonated lysine cation. google.com

Rational Design Principles for Atorvastatin Prodrugs and Analogues

The rational design of prodrugs and analogues of atorvastatin is a key strategy to overcome limitations such as low water solubility, poor bioavailability, and off-target side effects. rsc.orgnih.gov A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation. nih.govijpsonline.com The primary goals for atorvastatin derivatization are to enhance its hydrophilicity and improve its liver (hepatic) selectivity. nih.govnih.gov

Key design principles include:

Increasing Hydrophilicity for Hepatoselectivity: Atorvastatin is relatively lipophilic, which can contribute to its distribution into non-hepatic tissues and potential side effects. nih.govnih.gov Increasing the hydrophilicity of the molecule is a strategy to improve its selectivity for the liver, its primary site of action. nih.govnih.gov This can be achieved by conjugating the atorvastatin molecule with hydrophilic moieties, such as carbohydrates. nih.gov More hydrophilic statins have been shown to exhibit higher liver selectivity. nih.gov

Targeted Delivery via Conjugation: A sophisticated approach involves conjugating atorvastatin to a targeting moiety that binds to specific receptors on liver cells. For example, conjugates with N-acetylgalactosamine have been designed to target the asialoglycoprotein receptor (ASGPR), which is abundant on hepatocytes. rsc.orgnih.gov This strategy aims to increase the concentration of the drug in the liver, thereby enhancing efficacy and reducing systemic exposure. nih.gov

Metabolically Activated Prodrugs: The carboxylic acid group of atorvastatin is a prime site for modification to create prodrugs. Esterification of this group can mask the active moiety, which can then be regenerated in vivo by enzymes like carboxylesterases (CES), particularly the CES1 isozyme found in the liver. nih.gov Similarly, creating amide-based conjugates can offer greater stability in the gastrointestinal tract, with the active drug being released by intracellular proteases within the target cells. rsc.orgnih.gov These amide-based compounds are seen as potential orally administered, liver-targeted prodrugs. rsc.orgnih.gov

Structural Modification for Enhanced Activity: The development of atorvastatin analogues involves modifying its core structure to achieve additional pharmacological benefits. patsnap.com Research has focused on creating derivatives that possess not only lipid-lowering effects but also anti-inflammatory and antioxidative properties, which could offer broader cardiovascular protection. patsnap.com

Preclinical Biopharmaceutical and Pharmacokinetic Investigations

Comparative Biopharmaceutical Performance of Atorvastatin (B1662188) Lysine (B10760008) versus Other Salt Forms (e.g., Atorvastatin Calcium)

Atorvastatin is widely utilized as a lipid-lowering agent; however, its efficacy can be influenced by its salt form, which affects physicochemical properties like solubility and dissolution rate. While atorvastatin calcium is a commonly used salt form, research into alternative salts like atorvastatin lysine has been explored to enhance its biopharmaceutical performance. The L-lysine salt form of atorvastatin is specifically used to improve the drug's solubility and bioavailability. ontosight.ai

Atorvastatin calcium is known to be insoluble in aqueous solutions at a pH of 4 and below, which is a typical condition in the stomach. researchgate.net It is very slightly soluble in water and pH 7.4 phosphate (B84403) buffers. researchgate.net This low aqueous solubility is a limiting factor for its absorption and can lead to variable bioavailability. uobaghdad.edu.iqumw.edu.pl The amorphous form of atorvastatin calcium has demonstrated higher solubility, a faster dissolution rate, and consequently, greater bioavailability compared to its crystalline counterparts. umw.edu.pl Studies have shown that the oral absorption of amorphous atorvastatin calcium can be significantly higher than the crystalline form. umw.edu.pl

The rationale for exploring different salt forms, such as this compound, stems from the potential to overcome the solubility challenges associated with the calcium salt. ontosight.ai By forming a salt with the amino acid lysine, the resulting compound may exhibit improved dissolution characteristics, potentially leading to more consistent and enhanced absorption. A patent for atorvastatin amino acid salts, including those with arginine, lysine, and histidine, suggests that these forms not only possess therapeutic effects but may also offer additional benefits, such as liver protection in the case of the arginine salt. google.com This highlights the ongoing interest in developing alternative salt forms of atorvastatin to optimize its therapeutic profile.

Strategies for Aqueous Solubility and Dissolution Rate Enhancement

Given that atorvastatin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability, numerous strategies have been investigated to enhance its aqueous solubility and dissolution rate. uobaghdad.edu.iqpharmacophorejournal.com These efforts are crucial as the dissolution rate is often the rate-limiting step for the absorption of such drugs. medipol.edu.tr

Co-amorphous systems represent a promising approach to improve the solubility and stability of poorly water-soluble drugs. researchgate.netnih.gov This strategy involves combining the active pharmaceutical ingredient (API) with one or more low-molecular-weight excipients, known as co-formers, to create a single-phase amorphous system. nih.govnih.gov

Amino acids, particularly basic amino acids like lysine and arginine, have been extensively studied as co-formers in co-amorphous systems. nih.govnih.gov These co-formers can enhance the physical stability and dissolution of the amorphous drug. nih.gov For instance, studies on other drugs have shown that co-amorphous systems with lysine can lead to a significant improvement in apparent solubility. researchgate.net

The formation of co-amorphous systems can be influenced by the molecular interactions between the drug and the co-former, which can include hydrogen bonding and salt formation. nih.govnih.gov Research on co-amorphous systems of naproxen (B1676952) with arginine and lysine has demonstrated that freeze-drying can be a feasible production method. mdpi.com In some cases, lysine-based systems have been found to be more stable than arginine-based systems. mdpi.com

While specific studies focusing solely on this compound in co-amorphous systems with additional lysine or arginine as co-formers are not extensively detailed in the provided results, the principles from studies with similar drugs are applicable. For example, a study on simvastatin, another statin, showed that a co-amorphous mixture with lysine could be formed, providing a physical stability advantage over the amorphous drug alone. acs.org The selection of a co-former is critical and depends on its ability to form a stable and miscible co-amorphous system with the drug. nih.govresearchgate.net

The table below summarizes the influence of co-formers on the characteristics of co-amorphous systems, based on general findings in the field.

| Co-former | Influence on System Characteristics |

| Lysine | Can significantly improve apparent solubility and physical stability. nih.govresearchgate.net Lysine-based systems have shown good stability. mdpi.com |

| Arginine | Effectively stabilizes amorphous drugs and can lead to a substantial increase in the intrinsic dissolution rate. nih.gov |

Solid dispersion is a well-established technique for enhancing the solubility and dissolution rate of poorly soluble drugs like atorvastatin. pharmacophorejournal.comnih.gov This method involves dispersing the drug in a hydrophilic carrier matrix, which can lead to a reduction in particle size, improved wettability, and the conversion of the drug from a crystalline to a more soluble amorphous state. pharmacophorejournal.commedipol.edu.tr

Various methods are employed to prepare solid dispersions, and the chosen method can significantly impact the final product's characteristics. Common techniques include solvent evaporation, kneading, fusion (melting), and spray-drying. nih.govajol.infoijpras.com

Solvent Evaporation: This method involves dissolving the drug and carrier in a common solvent, which is then evaporated. medipol.edu.trrjptonline.org Studies have shown that solid dispersions of atorvastatin prepared by this method can exhibit enhanced dissolution profiles. medipol.edu.trrjptonline.org For example, one study found that the solvent evaporation method, using croscarmellose sodium as a carrier, resulted in superior drug release compared to other methods. ajol.info

Kneading: In this technique, the drug and carrier are wetted with a solvent and kneaded to form a paste, which is then dried. pharmacophorejournal.comedu.krd The kneading method has been shown to improve the solubility of atorvastatin calcium. edu.krd One study reported that the kneading method was more effective than physical mixing and solvent evaporation in increasing the solubility of atorvastatin when using maltose (B56501) monohydrate as a carrier. pharmacophorejournal.com

Spray-Drying: This is a solvent evaporation technique where a solution of the drug and carrier is atomized into a hot gas stream, leading to rapid solvent removal and the formation of amorphous solid dispersion particles. mdpi.com Spray-drying has been successfully used to prepare amorphous solid dispersions of atorvastatin calcium, resulting in a significant improvement in aqueous solubility and dissolution. mdpi.comresearchgate.net

The table below presents a comparison of different preparation methods for atorvastatin solid dispersions based on research findings.

| Preparation Method | Key Findings | Reference |

| Solvent Evaporation | Showed the highest cumulative drug release with croscarmellose sodium carrier. | ajol.info |

| Formulations gave higher release than those prepared by the kneading method. | ijprajournal.com | |

| Kneading | Resulted in an almost five-fold higher solubility of atorvastatin than the pure drug. | pharmacophorejournal.com |

| Increased the solubility of atorvastatin calcium by 1.81-fold at a 1:4 drug-to-carrier ratio. | edu.krd | |

| Spray-Drying | Produced an ~18-fold improvement in aqueous solubility of atorvastatin calcium. | mdpi.comresearchgate.net |

The choice of hydrophilic carrier is a critical factor in the formulation of solid dispersions, as it influences the dissolution rate and stability of the system. mdpi.com A variety of polymers and other hydrophilic substances have been investigated as carriers for atorvastatin.

Commonly used carriers include:

Polyvinylpyrrolidone (PVP): PVP K-30 has been successfully used to enhance the solubility of atorvastatin through the solvent evaporation method. medipol.edu.tr

Polyethylene (B3416737) Glycols (PEGs): PEG 4000 and PEG 6000 have been utilized as hydrophilic carriers in fusion and solid dispersion adsorbate techniques, leading to increased solubility and dissolution. uobaghdad.edu.iqnih.gov

Cellulose Derivatives: Hydroxypropyl methylcellulose (B11928114) (HPMC) has been used in spray-dried amorphous solid dispersions of atorvastatin, showing significant improvement in aqueous solubility and cumulative release. mdpi.comresearchgate.net Croscarmellose sodium has also been shown to be a superior carrier in some solid dispersion formulations. ajol.info

Poloxamers: Poloxamer 188 and Poloxamer 407 have been used as hydrophilic carriers in solid dispersion adsorbates, with Poloxamer 407 showing a significant fold increase in solubility. uobaghdad.edu.iq

Natural Carriers: Maltose monohydrate has been investigated as a carrier, with the kneading method showing the most significant improvement in solubility. pharmacophorejournal.com

The optimization of the hydrophilic carrier system often involves selecting a carrier that has good miscibility with the drug and can effectively inhibit its recrystallization. The drug-to-carrier ratio is also a crucial parameter that needs to be optimized to achieve the desired enhancement in dissolution. medipol.edu.trnih.gov For instance, a study using PEG 4000 found that a 1:3 drug-to-carrier ratio significantly increased the dissolution rate of atorvastatin calcium. nih.gov

The table below summarizes the performance of various hydrophilic carriers used in atorvastatin solid dispersions.

| Hydrophilic Carrier | Preparation Method | Key Outcome | Reference |

| PVP-K30 | Solvent Evaporation | ~32% increase in dissolution efficiency compared to the intact drug. | medipol.edu.tr |

| PEG 4000 | Fusion | Solubility increased from 55.33 µg/mL to 93.66 µg/mL. | nih.gov |

| HPMC | Spray-Drying | ~18-fold increase in aqueous solubility. | mdpi.comresearchgate.net |

| Croscarmellose Sodium | Solvent Evaporation | 99% cumulative drug release. | ajol.info |

| Poloxamer 407 | Solid Dispersion Adsorbate | 8.07-fold increase in solubility compared to pure atorvastatin. | uobaghdad.edu.iq |

| Maltose Monohydrate | Kneading | Almost five-fold higher solubility than pure atorvastatin. | pharmacophorejournal.com |

Pharmaceutical Co-crystallization Research for Atorvastatin

Pharmaceutical co-crystallization is a technique utilized to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, without altering its chemical structure. jrespharm.com For atorvastatin, a drug classified under the Biopharmaceutical Classification System (BCS) as Class II due to its low solubility and high permeability, co-crystallization presents a promising approach to improve its oral bioavailability. jrespharm.comijpsr.com

Research into atorvastatin co-crystals involves screening various co-formers, which are molecules that can form a crystalline structure with the API through non-covalent interactions. nih.gov The process typically involves preparing co-crystals using different methods like solvent-drop grinding, solvent evaporation, neat grinding, and sonocrystallization, often in equimolar ratios. jrespharm.comnih.gov The resulting solids are then characterized using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of a new crystalline phase. jrespharm.comnih.gov

Studies have reported successful co-crystallization of atorvastatin calcium with co-formers like nicotinamide (B372718), glucosamine (B1671600), and aspartame (B1666099). ijpsr.comnih.gov These co-crystals have demonstrated significantly improved solubility and dissolution rates compared to the parent drug. ijpsr.comnih.gov For instance, co-crystals prepared with nicotinamide and glucosamine showed a dissolution rate of over 90% after 5 minutes, a substantial increase from the 41% observed for untreated atorvastatin calcium. nih.gov Similarly, an atorvastatin-aspartame co-crystal exhibited a 136.77% increase in solubility. ijpsr.com

The formation of these co-crystals is often attributed to the establishment of new hydrogen bonding interactions between atorvastatin and the co-former. jrespharm.com These interactions lead to a different crystal lattice arrangement and can result in a lower melting point, indicating reduced cohesive energy and potentially higher solubility. jrespharm.comugm.ac.id

The selection of appropriate co-formers is a critical step in the design of pharmaceutical co-crystals. For atorvastatin, this process often involves both computational and experimental screening methods. Virtual screening, using techniques like molecular docking, can predict the binding affinity between atorvastatin and potential co-formers, helping to prioritize candidates for experimental investigation. ijpsr.com One study utilized molecular docking to screen six potential co-formers, identifying aspartame as the most promising based on its binding energy. ijpsr.comunpad.ac.id

Another approach for co-former selection is the use of the Hansen solubility parameter (HSP). jrespharm.com This method helps in identifying co-formers with similar solubility characteristics to the drug, which can favor co-crystal formation. jrespharm.com A study successfully screened eight co-crystal formers for atorvastatin calcium using HSPs. jrespharm.com

Once potential co-formers are identified, the formation of co-crystals is often driven by the creation of robust hydrogen bond synthons. jetir.org Synthons are structural units within a crystal that are formed by intermolecular interactions. jetir.org In the context of atorvastatin co-crystals, the carboxylic acid and amide functional groups of atorvastatin can act as hydrogen bond donors and acceptors, facilitating the formation of heterosynthons with complementary functional groups on the co-former. jrespharm.comugm.ac.id

For example, the formation of an acid-amide heterosynthon has been identified in co-crystals of atorvastatin calcium with succinic acid. ugm.ac.id FTIR spectroscopy is a key analytical tool used to identify these synthons. Shifts in the characteristic vibrational frequencies of functional groups, such as the N-H and C=O stretching of the amide group in atorvastatin, provide evidence of hydrogen bond formation between the drug and the co-former. ugm.ac.id The disappearance of the O-H group peak in FTIR spectra can also indicate the formation of a hydrogen bond synthon. jrespharm.com The identification of these specific intermolecular interactions confirms the successful formation of a co-crystal rather than a simple physical mixture. ugm.ac.id

Table 1: Examples of Co-formers and Analytical Findings in Atorvastatin Co-crystallization Research

| Co-former | Screening Method | Key Analytical Findings | Reference |

| Aspartame | Molecular Docking | Best co-former based on binding energy (-4.70 kcal/mol). Co-crystal showed a 136.77% increase in solubility and a dissolution of 91.62% in 60 minutes. PXRD, DSC, and SEM confirmed co-crystal formation. | ijpsr.comunpad.ac.id |

| Nicotinamide | Experimental | Co-crystals prepared by solvent drop grinding and solvent evaporation showed a dissolution rate of >90% after 5 minutes. Saturation solubility was enhanced by 86.19% in one formulation. DSC confirmed a new solid phase with a higher melting point. | nih.gov |

| Glucosamine | Experimental | Co-crystals prepared by solvent drop grinding and solvent evaporation showed a dissolution rate of >90% after 5 minutes. Saturation solubility was enhanced by 31.05% in one formulation. | nih.gov |

| Succinic Acid | Experimental | Formation of an acid-amide heterosynthon was confirmed by FTIR, with shifts in N-H and C=O stretching frequencies. PXRD showed new crystalline peaks, and DSC indicated a different melting point. | ugm.ac.id |

| Various (8) | Hansen Solubility Parameter | Screening of 8 co-crystal formers was performed. The resulting co-crystal showed a 1.9-fold increase in solubility. FTIR indicated the formation of a hydrogen bond synthon. | jrespharm.com |

Particle Engineering Approaches (e.g., Micronization) for Surface Area Enhancement

Particle engineering techniques are employed to modify the physical characteristics of drug particles, primarily to enhance their dissolution rate and, consequently, their bioavailability. mdpi.com For poorly water-soluble drugs like atorvastatin, reducing the particle size to the micrometer or nanometer range significantly increases the surface area available for dissolution. mdpi.comajol.info

Micronization is a common particle size reduction technique. ajol.info One method to achieve this is through anti-solvent precipitation, where the drug is dissolved in a solvent and then precipitated by adding an anti-solvent in which the drug is insoluble. researchgate.net This process can produce amorphous, ultrafine atorvastatin calcium powder. researchgate.net Studies have shown that factors such as stirring time and drug concentration during this process can influence the final particle size. researchgate.net For instance, an increase in stirring time from 30 seconds to 60 minutes led to an increase in the average particle size from 410 nm to 1200 nm, while increasing the drug concentration resulted in a decrease in particle size. researchgate.net The resulting amorphous ultrafine powder has demonstrated enhanced dissolution properties compared to the raw material. researchgate.net

Another approach is the preparation of nanocrystals through high-pressure homogenization. brieflands.com This method involves homogenizing a drug suspension with stabilizers to produce nanocrystals. brieflands.com Atorvastatin nanocrystals have shown improved saturated solubility and dissolution rates. brieflands.com In-vivo studies in rats with atorvastatin nanocrystals revealed a significant increase in bioavailability, which was attributed to the larger surface area and increased adhesiveness of the nanoparticles to the intestinal wall, leading to enhanced passive absorption. brieflands.com

Solid dispersion is another technique that involves dispersing the drug in a hydrophilic carrier matrix. ajol.info This can be achieved through methods like spray-drying. mdpi.com The result is often an amorphous solid dispersion where the drug is molecularly dispersed, leading to improved wettability, increased surface area, and enhanced dissolution. mdpi.comajol.info

Table 2: Particle Engineering Approaches for Atorvastatin

| Technique | Method | Key Findings | Reference |

| Micronization | Anti-solvent Precipitation | Produced amorphous ultrafine atorvastatin calcium powder with particle sizes ranging from 240 nm to 1200 nm. The amorphous powder showed enhanced dissolution compared to the raw material. | researchgate.net |

| Nanonization | High-Pressure Homogenization | Resulted in nanocrystals with increased saturated solubility and dissolution rate. In-vivo studies in rats showed improved bioavailability. | brieflands.com |

| Solid Dispersion | Spray-Drying | Created amorphous solid dispersions of atorvastatin in a hydrophilic carrier, leading to increased solubility and an improved dissolution profile. | mdpi.com |

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (in vitro and animal models)

Preclinical ADME studies are crucial for understanding the pharmacokinetic profile of a drug candidate. srce.hr These studies, conducted using in vitro systems and animal models, provide insights into how a drug is absorbed, distributed throughout the body, metabolized, and ultimately eliminated. srce.hr For atorvastatin, these studies have revealed extensive metabolism and the involvement of various transporters in its disposition. nih.gov

Animal models, such as rats, mice, rabbits, and dogs, are commonly used in preclinical statin research. researchgate.netoup.com These models help in evaluating the efficacy and pharmacokinetic properties of drugs like atorvastatin before they are tested in humans. researchgate.net For instance, PET studies with [18F]atorvastatin in rats have been used to investigate its biodistribution and pharmacokinetics, showing rapid hepatic uptake. acs.org

In vitro models, such as Caco-2 cells, are valuable for studying intestinal permeability and the role of efflux transporters. nih.gov Liver microsomes and hepatocytes are used to investigate metabolic pathways, including the involvement of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). srce.hr

Atorvastatin undergoes extensive metabolism, primarily in the liver and the gut wall. nih.govdrugbank.com The main metabolic pathways are oxidation, lactonization, and glucuronidation. nih.gov The oxidation of atorvastatin to its active ortho- and para-hydroxylated metabolites is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.com

Glucuronidation is another significant metabolic pathway for atorvastatin and its metabolites. nih.gov This process, which involves the conjugation of glucuronic acid to the drug molecule, is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3. nih.govdrugbank.com Atorvastatin glucuronidation leads to the formation of an acyl-β-D-glucuronide, which is an intermediate in the lactonization process. mdpi.com The kinetics of atorvastatin glucuronidation have been shown to be non-linear. mdpi.com

The lactone forms of atorvastatin can be hydrolyzed back to their corresponding acid forms. drugbank.com Atorvastatin and its metabolites are primarily eliminated through the bile, with minimal renal excretion. nih.govdrugbank.com

Table 3: Key Enzymes in Atorvastatin Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Atorvastatin Metabolism | Reference |

| Cytochrome P450 | CYP3A4 | Mediates the oxidation of atorvastatin to its active ortho- and para-hydroxylated metabolites. | drugbank.com |

| UDP-glucuronosyltransferase | UGT1A1, UGT1A3 | Catalyze the glucuronidation of atorvastatin and its metabolites, leading to the formation of acyl glucuronide intermediates. | nih.govdrugbank.com |

The movement of atorvastatin across cellular membranes is influenced by various uptake and efflux transporters. nih.gov These transporters play a critical role in the drug's absorption, distribution, and elimination.

In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have demonstrated that atorvastatin is a substrate for the efflux transporter P-glycoprotein (P-gp). nih.gov This was evidenced by a significantly higher basolateral-to-apical permeability compared to the apical-to-basolateral permeability, a process that was inhibited by P-gp inhibitors like cyclosporin (B1163) A and verapamil. nih.gov This suggests that P-gp actively pumps atorvastatin out of intestinal cells, which can limit its oral absorption. nih.gov

In addition to efflux, atorvastatin uptake is also mediated by transporters. In the absorptive direction across the apical membrane of Caco-2 cells, atorvastatin transport is facilitated by a H+-monocarboxylic acid cotransporter (MCT). nih.gov

Table 4: Transporters Involved in Atorvastatin Permeability and Efflux

| Transporter | Type | Location/Model | Function | Reference |

| P-glycoprotein (P-gp) | Efflux (ABC) | Caco-2 cells | Secretes atorvastatin across the apical surface, limiting absorption. | nih.gov |

| H+-monocarboxylic acid cotransporter (MCT) | Uptake | Caco-2 cells | Facilitates atorvastatin transport in the absorptive direction across the apical membrane. | nih.gov |

| OATP1B1, OATP1B3 | Uptake (OATP) | Liver | Mediate the hepatic uptake of atorvastatin. | mdpi.com |

| OATP1A2 | Uptake (OATP) | Human Endothelial Cells | Involved in the uptake of atorvastatin. | arizona.edu |

| Breast Cancer Resistance Protein (BCRP) | Efflux (ABC) | Cardiac and Skeletal Muscle | Transports statin lactones out of the cell. | mdpi.com |

| Multidrug Resistance-Associated Protein (MRP) 1 and 2 | Efflux (ABC) | - | Remove statin acid forms from the cell. | mdpi.com |

Solid State Characterization and Advanced Formulation Science

Polymorphic and Amorphous Forms of Atorvastatin (B1662188) Lysine (B10760008)

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, while an amorphous form lacks the long-range atomic order of crystals. unesp.br These different solid-state arrangements can lead to significant variations in physicochemical properties.

Structural Characterization of Crystalline and Amorphous States

The crystalline state of atorvastatin is characterized by a highly organized molecular structure, which imparts greater stability. jmatonline.com In contrast, the amorphous form possesses a disordered molecular arrangement. jmatonline.com The salt formation of atorvastatin with lysine can result in either crystalline or amorphous solids. The amorphous state of lysine-containing systems can be confirmed through techniques like X-ray powder diffraction. researchgate.net

Co-amorphous systems, where an API is combined with a low-molecular-weight excipient like an amino acid, have been explored to improve the properties of drugs like atorvastatin. nih.gov Studies on co-amorphous systems of atorvastatin with other compounds have shown that molecular interactions can lead to the conversion of crystalline drugs into a co-amorphous form. nih.gov The formation of co-amorphous systems with lysine has been shown to significantly enhance the solubility of other poorly soluble compounds, a principle that can be applied to atorvastatin. researchgate.net

Influence of Solid Form on Dissolution and Stability Attributes

The solid form of atorvastatin lysine has a profound impact on its dissolution and stability. Generally, amorphous forms exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts due to the lower energy required to break the crystal lattice. umw.edu.plumw.edu.pl This enhanced dissolution can potentially lead to improved bioavailability. umw.edu.pl

However, the higher thermodynamic energy of the amorphous state also makes it less stable and prone to recrystallization during storage and processing. nih.gov The formation of a co-amorphous system with lysine can enhance physical stability. nih.gov For instance, co-amorphous systems of other drugs with amino acids have demonstrated increased physical stability compared to the pure amorphous drug. nih.gov Studies on atorvastatin have shown that amorphous samples generally have higher wettability and intrinsic dissolution rates (IDR) than crystalline samples. nih.gov While some studies suggest that amorphous atorvastatin may be less effective in reducing cholesterol levels, others have found no significant differences in pharmacokinetic and pharmacodynamic parameters between the two forms. jmatonline.com

Application of Advanced Analytical Techniques for Solid State Analysis

A suite of advanced analytical techniques is employed to characterize the solid state of this compound, providing crucial information on its crystallinity, thermal behavior, and molecular interactions.

X-ray Powder Diffraction (XRPD) for Crystallinity Determination

X-ray Powder Diffraction (XRPD) is a primary technique for distinguishing between crystalline and amorphous materials. Crystalline materials produce a diffraction pattern with sharp, well-defined peaks at specific angles, which are characteristic of their unique crystal lattice structure. unesp.brresearchgate.net In contrast, amorphous materials lack long-range order and therefore produce a broad, diffuse halo in their XRPD pattern. researchgate.net

XRPD has been extensively used to characterize different forms of atorvastatin. For instance, the XRPD pattern of crystalline atorvastatin shows numerous sharp peaks, confirming its high crystallinity. researchgate.net The technique is also instrumental in identifying different polymorphic forms and detecting any polymorphic impurities within a sample. nih.gov In studies of co-amorphous systems, the disappearance of the characteristic peaks of the crystalline drug in the XRPD pattern of the mixture confirms the successful conversion to an amorphous state. researchgate.net

Table 1: XRPD Peak Characteristics for Crystalline and Amorphous Atorvastatin

| Solid Form | XRPD Pattern Characteristics | Reference |

| Crystalline Atorvastatin | Numerous sharp, narrow, and intense peaks | researchgate.net |

| Amorphous Atorvastatin | Broad halo with an absence of sharp peaks | researchgate.net |

This table is for illustrative purposes and actual peak positions would be specified in a detailed analysis.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide complementary information about the thermal properties of materials. labmanager.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com It is used to determine melting points, glass transitions (Tg), and crystallization events. For crystalline atorvastatin, DSC thermograms show a sharp endothermic peak corresponding to its melting point. researchgate.net In contrast, amorphous materials exhibit a characteristic glass transition temperature (Tg), which is a key indicator of the amorphous state. researchgate.net DSC is also valuable for assessing drug-excipient compatibility, where shifts in melting peaks can indicate interactions. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. labmanager.com It is used to evaluate thermal stability and decomposition profiles. For hydrated forms of atorvastatin, TGA can quantify the loss of water molecules upon heating. plos.org The decomposition temperature of the drug, both alone and in combination with excipients, can be determined, providing insights into its thermal stability. plos.org

Table 2: Thermal Analysis Data for Atorvastatin Forms

| Analytical Technique | Parameter Measured | Observation for Crystalline Atorvastatin | Observation for Amorphous Atorvastatin | Reference |

| DSC | Melting Point (Tm) | Sharp endothermic peak | Absent | researchgate.net |

| DSC | Glass Transition (Tg) | Absent | Characteristic step change in heat flow | nih.govresearchgate.net |

| TGA | Mass Loss | Corresponds to dehydration and decomposition | Corresponds to decomposition | plos.org |

This table provides a general overview. Specific temperature values are dependent on the experimental conditions and the specific polymorphic or amorphous form.

Fourier-Transform Infrared Spectroscopy (FT-IR) for Molecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions within a solid. conicet.gov.arspectroscopyonline.com The absorption of infrared radiation causes molecular vibrations, and the resulting spectrum provides a "fingerprint" of the molecule.

In the context of this compound, FT-IR is used to confirm the formation of the salt and to investigate interactions in co-amorphous systems. Changes in the vibrational frequencies of specific functional groups, such as the carbonyl and N-H groups, can indicate the formation of hydrogen bonds or other interactions between atorvastatin and lysine. researchgate.net These interactions are crucial for the stabilization of the amorphous form. nih.gov FT-IR is also a valuable tool for compatibility studies, as the appearance of new peaks or shifts in existing peaks in the spectrum of a drug-excipient mixture can signify a chemical interaction. conicet.gov.ar

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a critical analytical tool for characterizing the morphology and particle size of atorvastatin and its various formulations. unej.ac.id This technique provides high-resolution images of the sample's surface, revealing details about its shape, size, and texture.

Pure atorvastatin typically appears as rod-shaped crystals with smooth surfaces, which can sometimes be found in agglomerated bundles. researchgate.net In contrast, when formulated into different delivery systems, its morphology undergoes significant changes. For instance, in solid dispersions with skimmed milk, SEM reveals mostly amorphous particles with some drug crystals interspersed. researchgate.net The conversion from a crystalline to an amorphous state is a key factor in improving the drug's solubility. researchgate.net

In the context of cocrystals, such as those formed with malonic acid, SEM analysis shows that the resulting particles have a distinct and different morphology compared to the individual components. unej.ac.id While pure atorvastatin calcium consists of needle-shaped particles and malonic acid has round-shaped particles, the cocrystal exhibits multi-shaped particles with a rougher surface. unej.ac.id Similarly, SEM has been used to observe the morphological properties of coamorphous solids of atorvastatin. researchgate.net

SEM is also instrumental in the characterization of nanoparticle-based systems. Atorvastatin-loaded bovine serum albumin (BSA) nanoparticles, for example, are shown by SEM to have a spherical morphology with a uniform size distribution and no evidence of drug precipitation on the surface. plos.org This confirms the successful encapsulation of the drug within the nanoparticles. plos.org The use of advanced imaging techniques like Field Emission Scanning Electron Microscopy (FESEM) provides even greater detail about the surface features of these nanoparticles. plos.orgacs.org

The insights gained from SEM are crucial for understanding the physical properties of atorvastatin formulations and how they might behave in a biological system. The ability to visualize the particle morphology helps to confirm the success of formulation strategies aimed at altering the drug's physical state to enhance its performance. unej.ac.idresearchgate.net

Table 1: SEM-Based Morphological Characteristics of Atorvastatin Formulations

| Formulation | Observed Morphology | Particle Size (approximate) | Source |

|---|---|---|---|

| Pure Atorvastatin | Rod-shaped crystals, smooth surface, partial agglomeration | 5 mm (mean diameter) | researchgate.net |

| Solid Dispersion (with skimmed milk) | Mostly amorphous particles with some drug crystals | 1 mm (mean diameter) | researchgate.net |

| Atorvastatin Calcium-Malonic Acid Cocrystal | Multi-shaped particles, rough surface | Not specified | unej.ac.id |

| Atorvastatin-BSA Nanoparticles | Spherical, uniform size distribution | 97-125 nm (hydrodynamic diameter) | plos.orgnih.gov |

Innovative Pharmaceutical Formulation Design (Preclinical Development)

Nanoparticle-Based Drug Delivery Systems

Nanoparticle-based drug delivery systems offer a promising approach to enhance the therapeutic efficacy of atorvastatin by improving its bioavailability and providing controlled release. rsc.orgnih.gov These systems encapsulate the drug within a carrier matrix at the nanometer scale, which can lead to improved solubility and stability.

Poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are biodegradable and biocompatible polymers widely investigated for drug delivery. mdpi.com Nanoparticles made from these polymers can encapsulate atorvastatin, protecting it from degradation and controlling its release. rsc.orgcsic.es

Atorvastatin-loaded PLGA nanoparticles have been prepared using methods like probe ultrasonication and evaporation. nih.gov These nanoparticles are typically spherical with a narrow size distribution. nih.gov The inclusion of polyethylene (B3416737) glycol (PEG) to form PLGA-PEG copolymers can further enhance the properties of the nanoparticles. csic.es The hydrophilic PEG chains on the surface of the nanoparticles can resist opsonization and phagocytosis, leading to a longer circulation time in the bloodstream. csic.es Studies have shown that atorvastatin-loaded PLGA nanoparticles can provide sustained drug release. nih.gov For instance, one study reported that approximately 88.3% of the encapsulated atorvastatin was released over 24 hours. nih.gov

PCL is another polyester (B1180765) used to formulate atorvastatin nanoparticles. rsc.org Atorvastatin calcium-loaded PCL nanoparticles (ALPNs) have been developed to improve the drug's oral bioavailability and safety profile. rsc.org These nanoparticles have demonstrated a sustained release of atorvastatin for up to 96 hours. rsc.org The encapsulation of atorvastatin within PCL nanoparticles has been shown to convert the drug to an amorphous state, which contributes to its enhanced performance. rsc.org

Table 2: Characteristics of Atorvastatin-Loaded Polymeric Nanoparticles

| Polymer | Formulation | Particle Size | Drug Release Profile | Source |

|---|---|---|---|---|

| PLGA | Atorvastatin calcium-PLGA nanoparticles | ~175 nm | Sustained release (~88.3% in 24h) | nih.gov |

| PLGA-PEG | Atorvastatin-loaded PLGA-PEG-HIV-TAT | Not specified | Controlled release | csic.es |

| PCL | Atorvastatin calcium-loaded PCL nanoparticles (ALPNs) | ~197 nm | Sustained release (up to 96h) | rsc.org |

Bovine Serum Albumin (BSA), a natural protein, is an attractive material for nanoparticle-based drug delivery due to its biocompatibility, biodegradability, and non-toxic nature. acs.orgmdpi.com Atorvastatin-loaded BSA nanoparticles have been successfully prepared using techniques like the desolvation method. plos.orgnih.gov

The formation of these nanoparticles involves dissolving BSA in water, adjusting the pH, and then adding a desolvating agent like ethanol. plos.orgnih.gov A cross-linking agent such as glutaraldehyde (B144438) is often used to stabilize the nanoparticles. plos.orgnih.gov The resulting atorvastatin-BSA nanoparticles are typically spherical and highly stable, with a hydrodynamic size ranging from approximately 97 to 125 nm. plos.orgnih.gov

A key advantage of BSA nanoparticles is their ability to encapsulate drugs with high efficiency. acs.org The encapsulation of atorvastatin within BSA nanoparticles can lead to a sustained release profile. plos.orgnih.gov For example, studies have shown that about 85% of the entrapped atorvastatin can be released over a period of 72 hours. plos.orgnih.gov This controlled release is beneficial for maintaining therapeutic drug levels over an extended period. The interaction between atorvastatin and BSA, potentially involving the aromatic residues of the protein, is believed to contribute to the stable encapsulation and release of the drug. plos.orgnih.gov

Table 3: Properties of Atorvastatin-Loaded BSA Nanoparticles

| Parameter | Finding | Source |

|---|---|---|

| Preparation Method | Desolvation | plos.orgnih.gov |

| Morphology | Spherical | plos.org |

| Hydrodynamic Diameter | 97-125 nm | plos.orgnih.gov |

| Zeta Potential | -36.3 mV | plos.org |

| In Vitro Drug Release | ~85% released after 72 hours | plos.orgnih.gov |

Hydrogel-Based Systems for Controlled Release

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are being explored as carriers for the controlled release of atorvastatin. mdpi.comresearchgate.net These systems can hold large amounts of water while maintaining their structure, making them suitable for various biomedical applications, including drug delivery. mdpi.com

One approach involves the use of polyelectrolyte complex (PEC)-based hydrogels. mdpi.com These are formed by the interaction of oppositely charged polyelectrolytes. mdpi.com For instance, hydrogels composed of low-molecular-weight chitosan (B1678972) (a polycation) and various polyanions like tragacanth, xanthan gum, or pectin (B1162225) have been developed to carry atorvastatin calcium. mdpi.com The release of atorvastatin from these hydrogels can be modulated by altering their composition and internal structure. mdpi.com

Freeze-drying (lyophilization) of these hydrogels can create sponge-like materials with improved drug release characteristics. mdpi.com The lyophilized hydrogels have been shown to provide a more prolonged and controlled release of atorvastatin compared to the initial hydrogels. mdpi.com For example, a lyophilized hydrogel formulation demonstrated atorvastatin release over 30 minutes with only about 29.6% of the drug released after 6 hours, indicating a sustained release profile. mdpi.com The conversion of crystalline atorvastatin to an amorphous state within the hydrogel matrix, as confirmed by the absence of its melting peak in differential scanning calorimetry (DSC) analysis, is a key factor in these improved release properties. mdpi.com

Molecularly imprinted hydrogels have also been designed for the controlled release of atorvastatin, particularly for applications like drug-eluting contact lenses. nih.gov By creating specific recognition sites for atorvastatin within the hydrogel network, these systems can exhibit a high affinity for the drug and control its release. nih.gov

Table 4: Atorvastatin Release from Hydrogel Formulations

| Hydrogel System | Key Feature | Drug Release Profile | Source |

|---|---|---|---|

| Polyelectrolyte Complex (PEC) Hydrogel | Composed of chitosan and polyanions | Release modulated by composition | mdpi.com |

| Lyophilized PEC Hydrogel | Sponge-like structure | Prolonged and controlled release (e.g., ~29.6% in 6h) | mdpi.com |

| Molecularly Imprinted Hydrogel | High affinity for atorvastatin | Controlled release for specific applications | nih.gov |

Design of Cocrystal and Co-amorphous Formulations for Improved Material Attributes

The transformation of a crystalline drug into an amorphous form is a well-established strategy to enhance its solubility and dissolution rate. nih.gov However, the amorphous state is thermodynamically unstable and prone to recrystallization. nih.gov Co-amorphous systems, where the amorphous drug is stabilized by a low-molecular-weight co-former, offer a promising solution to this challenge. nih.govmdpi.com

Co-amorphous formulations of atorvastatin have been developed with various co-formers, including other drugs like irbesartan (B333) and excipients such as nicotinamide (B372718) and naringin (B1676962). nih.govnih.govresearchgate.net The formation of a co-amorphous system is typically confirmed by techniques like Differential Scanning Calorimetry (DSC), which shows a single glass transition temperature (Tg), and Powder X-ray Diffractometry (PXRD), which reveals a diffuse halo pattern instead of sharp crystalline peaks. nih.govresearchgate.net

The choice of co-former and the preparation method can significantly influence the properties of the co-amorphous system. researchgate.net For example, co-amorphous atorvastatin-naringin formulations prepared by solvent evaporation showed a 56-fold improvement in the solubility of atorvastatin. researchgate.net In another study, co-amorphous atorvastatin-irbesartan systems demonstrated a significant improvement in the intrinsic dissolution rate of irbesartan. nih.gov

Cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, represent another approach to modify the physicochemical properties of atorvastatin. The formation of a new crystalline phase in cocrystals can lead to different and potentially improved properties compared to the individual components. unej.ac.id

The design of both cocrystal and co-amorphous formulations of atorvastatin provides a versatile platform to enhance its material attributes, ultimately aiming for improved therapeutic performance.

Table 5: Examples of Co-amorphous Atorvastatin Formulations

| Co-former | Preparation Method | Key Finding | Source |

|---|---|---|---|

| Naringin | Solvent Evaporation | 56-fold improvement in atorvastatin solubility | researchgate.net |

| Irbesartan | Melt Cooling | Significant improvement in the intrinsic dissolution rate of irbesartan | nih.gov |

| Nicotinamide | Not specified | Conversion of crystalline atorvastatin to a co-amorphous form | nih.gov |

Analytical Methodologies for Atorvastatin Lysine Research and Quality Control

Development and Validation of Chromatographic Techniques for Atorvastatin (B1662188) Lysine (B10760008)

The development and validation of robust analytical methods are paramount for ensuring the quality, purity, and consistency of Atorvastatin lysine in both research and manufacturing settings. Chromatographic techniques, in particular, form the cornerstone of analytical strategies, providing the necessary specificity and sensitivity to quantify the active pharmaceutical ingredient (API), separate it from related substances and impurities, and monitor process-related residues. Adherence to guidelines from bodies like the International Conference on Harmonisation (ICH) is crucial during the validation of these methods to guarantee their accuracy, precision, linearity, and robustness.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for the analysis of Atorvastatin. Its versatility allows for the development of various methods tailored to specific analytical challenges, from determining the potency of the drug substance to identifying minute impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity and assay of Atorvastatin. These methods are crucial for quality control, ensuring that the drug product meets its specifications. A typical RP-HPLC method involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. The selection of the mobile phase, its pH, and the organic solvent are critical for achieving optimal separation of Atorvastatin from its impurities.

Method validation for RP-HPLC in the context of Atorvastatin analysis encompasses specificity, linearity, accuracy, precision, and robustness. researchgate.net Linearity is typically established over a concentration range, with correlation coefficients expected to be close to 0.999. jocpr.comchromatographyonline.com Accuracy is often assessed through recovery studies, while precision is determined by evaluating the repeatability and intermediate precision of the method. jocpr.comdntb.gov.ua Stability-indicating methods are developed by subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that all degradation products are separated from the main peak. researchgate.nethplc.eu

Table 1: Examples of RP-HPLC Methods for Atorvastatin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | LiChrospher 100 RP-18 (5 µm) | C18 (5 µm), 250 x 4.6 mm | ZORBAX Eclipse plus C18 (3.5 µm), 100 x 4.6 mm |

| Mobile Phase | 0.1% Acetic Acid in Water: Acetonitrile (45:55, v/v) | Methanol: 0.05 M Sodium Phosphate (B84403) Buffer (70:30, v/v), pH 4.1 | Methanol: Ammonium Acetate Buffer (pH 4.5) (60:40, v/v) |

| Flow Rate | 0.8 mL/min | 1.0 µL/min | 1.0 mL/min |

| Detection | UV at 246 nm | UV at 247 nm | UV at 241 nm |

| Retention Time | Not specified | 4.02 min | 2.77 min |

| Linearity Range | 8.13 - 23.77 µg/mL | Not specified | Not specified |

| LOD/LOQ | Not specified | 0.20 / 0.60 µg/mL | 0.67 / 1.99 µg/mL |

| Reference | waters.com | hplc.eu | dntb.gov.ua |

While RP-HPLC is ideal for the analysis of the relatively nonpolar Atorvastatin molecule, it is not suitable for retaining and separating highly polar compounds like the L-lysine counterion. For this purpose, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more appropriate technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent, which is the opposite of RP-HPLC. nih.gov This setup allows for the retention of polar analytes that would otherwise elute in the void volume in a reversed-phase system.